molecular formula C22H19Cl2NO3 B3714782 N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Cat. No.: B3714782
M. Wt: 416.3 g/mol
InChI Key: JJIFGONMOLXJHD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide typically involves multiple steps, including the formation of the benzamide core, chlorination, and methoxylation. Common reagents might include chlorinating agents like thionyl chloride or phosphorus pentachloride, and methoxylating agents such as sodium methoxide.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as recrystallization and chromatography might be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide could have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
  • N-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide may have unique properties such as specific binding affinities, reactivity, or stability that distinguish it from similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-14-18(24)4-3-5-19(14)25-22(26)16-8-11-20(21(12-16)27-2)28-13-15-6-9-17(23)10-7-15/h3-12H,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFGONMOLXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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